molecular formula C5H10ClNO B11922491 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Katalognummer: B11922491
Molekulargewicht: 135.59 g/mol
InChI-Schlüssel: DSTMERGGADFJMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride: is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodomethylazetidin-2-one with glyoxylic acid esters and sodium hydride . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and catalysis .

Wirkmechanismus

The mechanism of action of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific ring structure that includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C5H10ClNO

Molekulargewicht

135.59 g/mol

IUPAC-Name

3-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H

InChI-Schlüssel

DSTMERGGADFJMT-UHFFFAOYSA-N

Kanonische SMILES

C1C2COCC2N1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.